

Technical Support Center: 2-(4-Methoxy-3-methylphenyl)morpholine Experiments

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Compound of Interest

Compound Name: 2-(4-Methoxy-3-methylphenyl)morpholine

Cat. No.: B13594448

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Introduction

Welcome to the technical support guide for **2-(4-Methoxy-3-methylphenyl)morpholine**. This document is designed for researchers, chemists, and drug development professionals actively working with this and structurally related compounds. As a substituted phenylmorpholine, this molecule shares features with a class of compounds known for their significant roles in medicinal chemistry and neuroscience research, often as monoamine reuptake inhibitors.[1][2][3]

This guide addresses common experimental pitfalls in a direct question-and-answer format. Given that specific peer-reviewed data on **2-(4-Methoxy-3-methylphenyl)morpholine** is emerging, many recommendations herein are expertly extrapolated from established protocols for analogous structures, such as phenmetrazine analogs and other substituted morpholines.[4][5][6] Our goal is to provide a robust framework for troubleshooting, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Synthesis & Purification

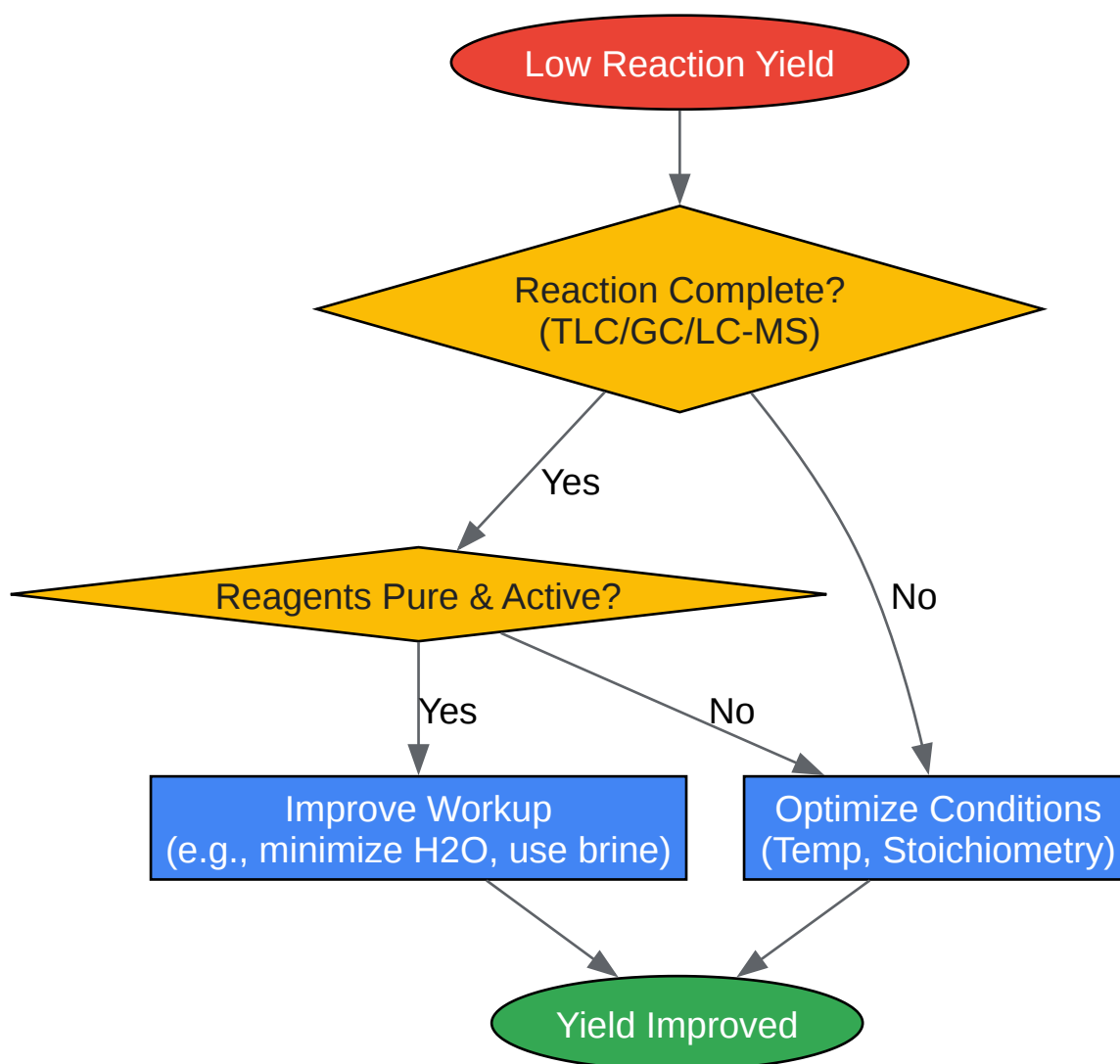
Q1: What are the most plausible synthetic routes for 2-(4-Methoxy-3-methylphenyl)morpholine?

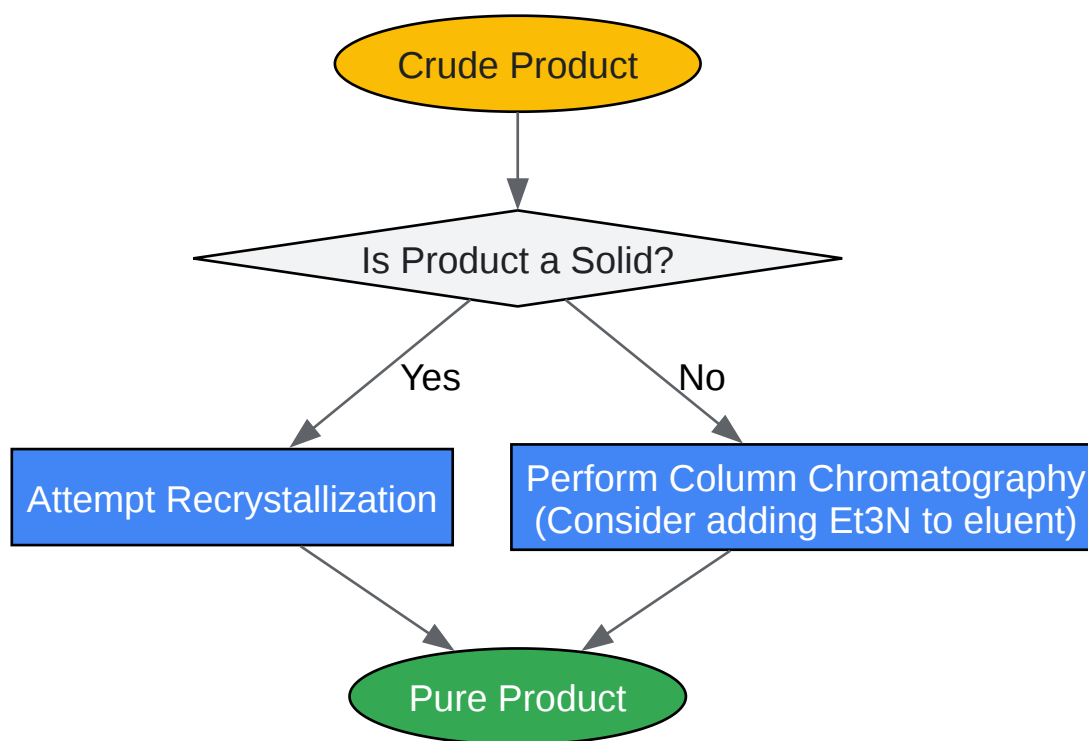
The synthesis of 2-aryl-morpholines can be approached through several established methodologies. For **2-(4-Methoxy-3-methylphenyl)morpholine**, a highly plausible and commonly employed route involves a multi-step synthesis starting from a substituted propiophenone.^[4]

The general strategy involves:

- α -Bromination: The starting ketone, 1-(4-methoxy-3-methylphenyl)propan-1-one, is brominated at the alpha position.
- Reaction with an Amino Alcohol: The resulting α -bromo ketone is reacted with an amino alcohol, such as ethanolamine. This step forms the key intermediate that contains both the phenyl and the precursor to the morpholine ring.
- Reduction and Cyclization: The intermediate ketone is reduced to an alcohol (e.g., using sodium borohydride), followed by acid-catalyzed cyclization to form the final morpholine ring.^[4]

Alternative modern approaches, such as photocatalytic methods, offer direct synthesis from readily available materials and can achieve high diastereoselectivity, which may be relevant depending on the desired stereochemistry of the final product.^{[7][8]}





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